molecular formula C15H14N4O2S B2445861 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione CAS No. 797775-53-2

7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione

Cat. No. B2445861
CAS RN: 797775-53-2
M. Wt: 314.36
InChI Key: GPEGXNJAMFBIDZ-UHFFFAOYSA-N
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Description

The compound “7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione” is a derivative of purine, which is a heterocyclic aromatic organic compound . Purines, including substituted purines and their tautomers, are the most widely occurring nitrogen-containing heterocycles in nature .


Molecular Structure Analysis

The molecular structure of this compound would be based on the purine structure, with additional groups attached at the 7, 3, and 8 positions. The exact structure would depend on the specific locations and orientations of these groups .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the additional groups attached to the purine ring. The allyl, methyl, and phenylsulfanyl groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the purine structure and the additional groups. Properties such as solubility, melting point, and reactivity could vary widely depending on these groups .

Scientific Research Applications

Synthesis and Protective Groups

  • A study by Khaliullin and Shabalina (2020) explored the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, which are structurally related to 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione. They found that thietanyl protecting groups are crucial for the synthesis of such compounds, highlighting the importance of protecting groups in purine synthesis (Khaliullin & Shabalina, 2020).

Photochemistry Synthesis

  • Han et al. (2008) investigated the use of photochemistry for synthesizing novel derivatives of pentoxifylline, which includes structures similar to 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione. This study demonstrates the potential of photochemical methods in creating diverse purine derivatives, expanding the toolbox for purine synthesis (Han, Bonnet, & Van Der Westhuizen, 2008).

Structural and Vibrational Analysis

  • Gobre et al. (2010) analyzed the structure and vibrational characteristics of xanthine and its methyl derivatives, which are related to 7-Allyl-3-methyl-8-phenylsulfanyl-3,7-dihydro-purine-2,6-dione. Their findings provide insights into the electronic and structural properties of these compounds, which are essential for understanding their chemical behavior and potential applications (Gobre, Pinjari, & Gejji, 2010).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many drugs that include a purine ring work by mimicking the natural purines in our body, such as adenine and guanine .

Safety and Hazards

Without specific information, it’s difficult to provide details on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its potential applications. It could be interesting to explore its use in pharmaceuticals, given the importance of purine derivatives in medicine .

properties

IUPAC Name

3-methyl-8-phenylsulfanyl-7-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-3-9-19-11-12(18(2)14(21)17-13(11)20)16-15(19)22-10-7-5-4-6-8-10/h3-8H,1,9H2,2H3,(H,17,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPEGXNJAMFBIDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SC3=CC=CC=C3)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-8-phenylsulfanyl-7-prop-2-enylpurine-2,6-dione

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